Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
CAS No.: 2114651-73-7
Cat. No.: VC11665144
Molecular Formula: C9H7FN2O2
Molecular Weight: 194.16 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate - 2114651-73-7](/images/structure/VC11665144.png)
Specification
CAS No. | 2114651-73-7 |
---|---|
Molecular Formula | C9H7FN2O2 |
Molecular Weight | 194.16 g/mol |
IUPAC Name | methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C9H7FN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3 |
Standard InChI Key | JZGJOUNOESUGIJ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CN=C2N1C=CC(=C2)F |
Canonical SMILES | COC(=O)C1=CN=C2N1C=CC(=C2)F |
Introduction
Structural and Molecular Characteristics
The imidazo[1,2-a]pyridine core consists of a six-membered pyridine ring fused with a five-membered imidazole ring. In methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, the fluorine substituent at position 7 and the ester group at position 3 introduce electronic and steric modifications that influence reactivity and intermolecular interactions.
Molecular Geometry and Electronic Properties
The compound’s molecular structure has been elucidated through spectroscopic methods and computational modeling. Key features include:
Property | Value/Description | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 194.16 g/mol | |
SMILES Notation | COC(=O)C1=CN=C2N1C=CC(=C2)F | |
InChI Key | JZGJOUNOESUGIJ-UHFFFAOYSA-N |
Density functional theory (DFT) calculations predict that the fluorine atom’s electronegativity polarizes the aromatic system, enhancing dipole moments and influencing binding affinities in biological systems. The methyl ester group contributes to lipophilicity, which is critical for membrane permeability in drug candidates.
Synthetic Methodologies
General Synthesis of Imidazo[1,2-a]pyridines
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation reactions. For methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, a plausible route inferred from analogous compounds involves:
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Formation of the Imidazole Ring:
Reaction of 2-amino-4-fluoropyridine with chloroacetaldehyde or its equivalents under acidic conditions forms the imidazo[1,2-a]pyridine core. -
Esterification:
Introduction of the methyl ester group at position 3 via nucleophilic acyl substitution or carboxylation followed by methylation.
A related synthesis for the 6-fluoro isomer (CAS: 1822957-18-5) provides insights into optimizing yields and purity. For example, ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate was synthesized in 68.7% yield by reacting 2-amino-5-fluoropyridine with ethyl bromoacetate in the presence of . Hydrolysis of the ethyl ester to the carboxylic acid achieved 81.6% yield using NaOH in methanol . Adapting these conditions for the 7-fluoro isomer would require careful control of regioselectivity during fluorination.
Physicochemical Properties
Experimental data for methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate remain limited, but properties can be extrapolated from structural analogs:
The fluorine atom’s position significantly affects crystallinity and melting behavior. For instance, the 6-fluoro isomer’s ethyl ester derivative melts at 51.5–53.5°C , whereas the 7-fluoro analog is predicted to exhibit slightly higher melting due to enhanced symmetry.
Biological Activities and Applications
While direct studies on methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate are scarce, imidazo[1,2-a]pyridines are renowned for their pharmacological potential:
Antimicrobial and Anticancer Properties
Fluorinated imidazo[1,2-a]pyridines exhibit enhanced bioavailability and target affinity. For example, derivatives with electron-withdrawing groups (e.g., fluorine) show inhibitory activity against Mycobacterium tuberculosis by targeting cell wall synthesis enzymes . The methyl ester group in this compound may serve as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .
Neurological Applications
Imidazo[1,2-a]pyridines modulate GABA receptors and serotonin transporters, suggesting potential in treating anxiety and depression. The fluorine atom’s electronegativity could enhance binding to neurological targets compared to non-fluorinated analogs.
Analytical Characterization
Spectroscopic Data
Although specific spectra for the 7-fluoro isomer are unavailable, the 6-fluoro analog’s (400 MHz, CDCl) shows characteristic peaks:
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δ 9.27 (s, 1H): Imidazole proton
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δ 8.30 (s, 1H): Pyridine proton
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δ 4.41 (q, 2H): Ethyl ester CH (shifted to ~3.90 ppm for methyl ester)
Similar splitting patterns are expected for the 7-fluoro derivative, with downfield shifts for protons adjacent to fluorine.
Future Perspectives
Further research should prioritize:
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Optimized Synthesis: Developing regioselective fluorination methods to improve yields.
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Biological Screening: Evaluating antimicrobial and anticancer efficacy in vitro.
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Prodrug Development: Assessing hydrolysis kinetics of the methyl ester in physiological conditions.
Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate represents a promising candidate for drug discovery, warranting systematic exploration to unlock its full potential.
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